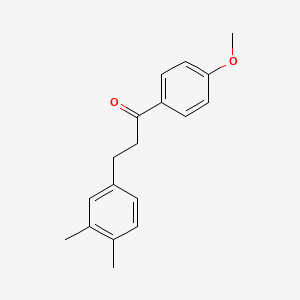

3-(3,4-Dimethylphenyl)-4'-methoxypropiophenone

Description

3-(3,4-Dimethylphenyl)-4′-methoxypropiophenone is a propiophenone derivative featuring a 3,4-dimethylphenyl group attached to the propanone backbone and a methoxy substituent at the 4′-position of the aromatic ring. Propiophenones are ketonic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound’s structure combines electron-donating substituents (methoxy and methyl groups), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJIKHDFDBTVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644828 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-68-5 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylacetophenone with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-4’-methoxypropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: 2-Pyrazoline Derivatives

Three 2-pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine and 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one () share structural motifs with the target compound, particularly the 3,4-dimethylphenyl group and alkoxy/methoxy substituents. Key comparisons include:

Key Observations :

- Alkoxy Chain Length: Longer alkoxy groups (e.g., heptanoyloxy) slightly reduce melting points, likely due to decreased crystallinity.

- Chromatographic Behavior : Higher Rf values correlate with increased hydrophobicity from longer alkoxy chains.

- Spectral Consistency : Similar FT-IR and NMR profiles across analogs suggest minimal electronic disruption from alkyl chain elongation.

Benzophenone Derivatives: Tolcapone-Related Compounds

describes benzophenones with structural parallels, such as 4′-methyl-3,4-dihydroxybenzophenone (Related Compound A) and 4-hydroxy-3-methoxy-4′-methyl-5-nitrobenzophenone (Related Compound B). These highlight substituent effects:

| Property | Related Compound A | Related Compound B |

|---|---|---|

| Substituents | 3,4-dihydroxy, 4′-methyl | 3-methoxy, 4-hydroxy, 5-nitro |

| Molecular Weight | 242.27 | 250.25 |

| Solubility | DCM/MeOH (98:2) | DCM/MeOH (98:2) |

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy and methyl groups contrast with Compound B’s nitro group, which reduces electron density and may alter reactivity (e.g., electrophilic substitution).

- Solubility Trends : Polar substituents (e.g., hydroxyl in Compound A) enhance solubility in polar solvents, whereas the target compound’s methoxy group may confer moderate polarity.

Simplified Propiophenone: 4′-Methoxypropiophenone

details 4′-methoxypropiophenone, a simpler analog lacking the 3,4-dimethylphenyl group. Comparisons include:

| Property | 4′-Methoxypropiophenone | Target Compound (Inferred) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | C₁₈H₂₀O₂ |

| Key Substituents | 4′-methoxy | 3,4-dimethylphenyl, 4′-methoxy |

| Polarity | Moderate | Higher hydrophobicity |

Key Observations :

- Molecular Weight : The target compound’s additional 3,4-dimethylphenyl group increases molecular weight by ~108 g/mol, likely reducing solubility in polar solvents.

- Chromatography: The target’s higher hydrophobicity may result in a greater Rf value than 4′-methoxypropiophenone in non-polar solvent systems.

Biological Activity

3-(3,4-Dimethylphenyl)-4'-methoxypropiophenone, often referred to as a derivative of the propiophenone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a dimethyl-substituted phenyl group and a methoxy group, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features key functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It may affect pathways related to apoptosis and cell survival, thereby influencing tumor growth dynamics.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance:

- IC50 Values : The compound exhibits IC50 values in the low micromolar range against several cancer cell lines. For example, one study reported an IC50 value of approximately 0.3 µM against acute lymphoblastic leukemia (ALL) cells, indicating strong cytotoxicity .

- Cell Line Sensitivity : The compound demonstrated varying sensitivity across different cell lines, with ALL cells being more susceptible compared to neuroblastoma (NB) cell lines .

Antimicrobial Properties

While primarily studied for its anticancer effects, there is emerging evidence regarding its antimicrobial potential:

- Activity Against Pathogenic Bacteria : Preliminary data suggest that the compound may exhibit inhibitory effects against certain bacterial strains, although further studies are required to elucidate these findings fully.

Study 1: Anticancer Efficacy

A detailed study evaluated the efficacy of this compound against various cancer types. The results showed significant inhibition of cell growth and induction of apoptosis in treated cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| ALL (EU-3) | 0.3 | Apoptosis induction |

| Neuroblastoma (NB) | 0.5-1.2 | Cell cycle arrest |

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships revealed that modifications on the phenyl ring significantly impact biological activity. The presence of electron-donating groups like methyl enhances potency, while bulkier substituents reduce it .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3,4-Dimethylphenyl)-4'-methoxypropiophenone, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability. For example, a propiophenone backbone can be functionalized with 3,4-dimethylphenyl and methoxy groups using catalysts like AlCl₃ for acylation . Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. toluene), temperature control (60–80°C), and stoichiometric ratios of substituents. Monitor reaction progress via TLC (Rf values ~0.8–0.9 in petroleum ether:ethyl acetate, 4:1) and purify via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Look for aromatic protons in the 6.5–7.5 ppm range (split patterns for 3,4-dimethylphenyl and methoxy-substituted phenyl). Methoxy groups typically appear as singlets at ~3.8 ppm.

- ¹³C-NMR : Carbonyl (C=O) signals near 195–200 ppm; aromatic carbons between 110–150 ppm.

- FT-IR : Strong absorption at ~1680 cm⁻¹ (ketone C=O stretch) and 1250 cm⁻¹ (C-O from methoxy).

- EIMS : Molecular ion peaks (m/z) should align with the molecular weight (e.g., ~280–300 g/mol) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in inert atmospheres at room temperature to prevent degradation . Avoid skin contact due to potential irritancy (refer to GHS guidelines; some analogs lack hazard classification but require caution) . Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and packing structures. For high-resolution data, employ twinning corrections and anisotropic displacement parameters. Compare experimental results with computational models (DFT) to validate electronic effects of substituents .

Q. What strategies are effective in addressing contradictory spectral data (e.g., unexpected splitting in NMR or IR shifts)?

- Methodological Answer :

- NMR Contradictions : Check for diastereotopic protons or dynamic effects (e.g., rotamers). Use variable-temperature NMR to stabilize conformers.

- IR Shifts : Compare with analogs (e.g., 4'-methoxypropiophenone derivatives) to identify substituent-induced electronic perturbations. Computational IR simulations (e.g., Gaussian) can isolate contributions from methoxy or methyl groups .

Q. How can computational chemistry (DFT, MD) predict the reactivity and stability of this compound in catalytic applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations in solvent environments (e.g., water, DMSO) can model aggregation behavior and solubility, aiding in catalyst design .

Q. What experimental designs are recommended to study the compound’s role as an intermediate in heterocyclic synthesis (e.g., pyrazolines or benzofurans)?

- Methodological Answer : React with hydrazines (e.g., (3,4-dimethylphenyl)hydrazine) under acidic conditions to form pyrazolines. Monitor cyclization via HPLC and characterize products using X-ray crystallography. Optimize yields (84–86%) by varying reaction time (12–24 hrs) and acid catalysts (HCl vs. H₂SO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.